3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

Catalog No.
S3020747
CAS No.
2034436-29-6
M.F
C13H16N4O3S
M. Wt
308.36
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyra...

CAS Number

2034436-29-6

Product Name

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile

IUPAC Name

3-(1-cyclopropylsulfonylpiperidin-3-yl)oxypyrazine-2-carbonitrile

Molecular Formula

C13H16N4O3S

Molecular Weight

308.36

InChI

InChI=1S/C13H16N4O3S/c14-8-12-13(16-6-5-15-12)20-10-2-1-7-17(9-10)21(18,19)11-3-4-11/h5-6,10-11H,1-4,7,9H2

InChI Key

ZCMMLBQXVOFCKO-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)S(=O)(=O)C2CC2)OC3=NC=CN=C3C#N

solubility

not available

Application in Oncology

Scientific Field: Oncology Research

Application Summary: This compound has been identified as a potential therapeutic agent in cancer treatment due to its role as a checkpoint kinase 1 (CHK1) inhibitor . CHK1 is a key enzyme in DNA damage response and cell cycle regulation, making it a target for cancer therapies.

Methods of Application: In preclinical studies, the compound was administered orally in models of cancer to evaluate its efficacy as a potentiator of DNA-damaging chemotherapy and as a single agent . The optimization process involved cellular mechanism of action assays to assess compound selectivity.

Results Summary: The compound demonstrated potent and selective inhibition of CHK1, leading to enhanced efficacy of chemotherapy and potential as a standalone treatment. The optimization resulted in a candidate with favorable pharmacokinetic and pharmacodynamic properties, including low predicted doses and exposures in humans, which mitigated weak in vitro human ether-a-go-go-related gene (hERG) ion channel inhibition .

Application in Pharmacological Synthesis

Scientific Field: Pharmacological Chemistry

Application Summary: Piperidine derivatives, including the compound , are crucial in drug design due to their presence in various pharmaceutical classes . They are key synthetic fragments for constructing drugs.

Methods of Application: The synthesis of piperidine derivatives involves intra- and intermolecular reactions, leading to various derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These methods are essential for creating biologically active compounds.

Results Summary: The advancements in the synthesis and functionalization of piperidine derivatives have led to the discovery and biological evaluation of potential drugs containing the piperidine moiety. The compound has contributed to the development of fast and cost-effective methods for synthesizing substituted piperidines .

Application in Antiviral Research

Scientific Field: Antiviral Drug Development

Application Summary: Piperidine derivatives have shown promise in the design of inhibitors against various viral targets. Specifically, they have been used in the design of dual inhibitors for clinically resistant strains of viruses .

Methods of Application: The compound was utilized in the synthesis of novel inhibitors targeting RNA-dependent RNA polymerase (RdRp), which is crucial for viral replication. Receptor–ligand interaction studies were conducted to assess the efficacy .

Results Summary: The synthesized piperidine derivatives exhibited significant activity against SARS-CoV-2 RdRp, comparable to existing antiviral drugs like remdesivir. This highlights the potential of such compounds in developing new antiviral therapies .

Application in Cardiovascular Research

Scientific Field: Cardiovascular Pharmacology

Application Summary: Piperidine derivatives are explored for their potential in treating cardiovascular diseases due to their vasodilatory and anti-hypertensive properties .

Methods of Application: The compound would be tested in animal models for cardiovascular diseases, focusing on its pharmacokinetics, pharmacodynamics, and therapeutic window. The methods would include blood pressure monitoring and vascular reactivity assays.

Application in Metabolic Disorder Treatment

Scientific Field: Endocrinology and Metabolism

Application Summary: Piperidine derivatives have been investigated for their role in treating metabolic disorders such as diabetes and obesity due to their influence on metabolic pathways .

Methods of Application: The compound would be administered to models of metabolic disorders to assess its effects on glucose metabolism, insulin sensitivity, and lipid profiles.

Results Summary: Research on similar compounds has indicated potential benefits in improving insulin sensitivity and reducing hyperglycemia in diabetic models.

Application in Anti-Inflammatory Therapies

Scientific Field: Immunopharmacology

Application Summary: The anti-inflammatory properties of piperidine derivatives make them candidates for the development of new anti-inflammatory drugs .

Methods of Application: The compound’s efficacy would be evaluated using in vitro assays to measure cytokine production and in vivo models of inflammation to assess its therapeutic effects.

Results Summary: Studies on structurally related compounds have demonstrated reduced inflammatory markers and symptomatic relief in models of chronic inflammation.

Application in CNS Disorders

Scientific Field: Neurology

Application Summary: Due to the structural similarity to neuroactive compounds, this piperidine derivative is being studied for its potential effects on central nervous system (CNS) disorders .

Methods of Application: The compound would undergo testing in various CNS disorder models, examining its neuroprotective and cognitive-enhancing effects.

Results Summary: Related piperidine compounds have shown efficacy in improving cognitive function and protecting neuronal health in neurodegenerative disease models.

Application in Antimicrobial Drug Development

Scientific Field: Microbiology

Application Summary: Piperidine derivatives are being explored for their antimicrobial activity against a range of bacterial and fungal pathogens .

Methods of Application: The compound would be tested against various microbial strains to determine its minimum inhibitory concentration (MIC) and mechanism of action.

Results Summary: Similar compounds have exhibited potent antimicrobial effects, suggesting the potential for new drug development in this area.

Application in Pain Management

Scientific Field: Analgesic Drug Development

Application Summary: Piperidine derivatives are known to interact with various neurotransmitter systems, making them potential candidates for pain management therapies .

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound characterized by its unique structural features, which include a pyrazine ring, a piperidine moiety, and a cyclopropylsulfonyl group. The compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly as an orexin type 2 receptor agonist, which may have implications in the treatment of sleep disorders and metabolic diseases .

Typical of heterocyclic compounds. Notably, the presence of the carbonitrile functional group allows for nucleophilic attack, leading to potential reactions such as:

  • Hydrolysis: The carbonitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
  • Reduction: The carbonitrile can also be reduced to primary amines using reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: The piperidine nitrogen can undergo alkylation or acylation, modifying the compound's pharmacological properties.

These reactions are crucial for modifying the compound's structure to enhance its biological activity or to explore its mechanism of action further.

3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile exhibits significant biological activity as an orexin type 2 receptor agonist. This receptor is implicated in various physiological processes, including appetite regulation and wakefulness. Agonism of this receptor has potential therapeutic implications for conditions such as narcolepsy and obesity . Additionally, preliminary studies suggest that the compound may exhibit anti-inflammatory properties and could be explored for use in treating inflammatory diseases.

The synthesis of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves several key steps:

  • Synthesis of Piperidine Derivative: A cyclopropylsulfonyl group is introduced onto a piperidine backbone through sulfonylation reactions.
  • Formation of Pyrazine Ring: The pyrazine moiety can be synthesized using cyclization reactions involving appropriate precursors that contain nitrogen and carbon functionalities.
  • Carbonitrile Introduction: The final step involves the introduction of the carbonitrile group, typically through nucleophilic substitution or addition reactions.

These synthetic pathways are essential for producing the compound in sufficient yields for biological testing.

The primary application of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile lies in its potential use as a pharmacological agent targeting orexin receptors. Beyond this, its unique structure may lend itself to applications in:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting sleep disorders.
  • Research Tools: In studies investigating the role of orexin receptors in various physiological processes.

Interaction studies with 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile focus on its binding affinity and efficacy at orexin type 2 receptors. These studies typically employ techniques such as:

  • Radiolabeled Binding Assays: To determine binding affinity and specificity.
  • Functional Assays: To assess the agonistic effects on downstream signaling pathways related to orexin receptor activation.

Understanding these interactions is crucial for elucidating the compound's pharmacodynamics and potential side effects.

Several compounds share structural similarities with 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, particularly those containing piperidine or pyrazine moieties. Notable examples include:

Compound NameStructural FeaturesUnique Properties
4-Pyrazolyl-N-arylpyrimidin-2-aminesPyrazole and pyrimidine ringsModulates kinase activity, used in cancer treatment
Cyclopropylmethyl-piperidine derivativesCyclopropane ring with piperidinePotential analgesic properties
Substituted piperidine compoundsVarious substituents on piperidineDiverse pharmacological profiles

These compounds highlight the structural diversity within this chemical class while underscoring the unique properties of 3-((1-(Cyclopropylsulfonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile, particularly its targeted action on orexin receptors, which may not be present in other similar compounds.

XLogP3

0.5

Dates

Last modified: 08-17-2023

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